N-(2-Bromo-4-methylphenyl)acetamide
Overview
Description
N-(2-Bromo-4-methylphenyl)acetamide: is an organic compound with the molecular formula C9H10BrNO. It is a derivative of acetanilide, where the phenyl ring is substituted with a bromine atom at the 2-position and a methyl group at the 4-position. This compound is known for its applications in various fields, including organic synthesis and medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions:
Acylation of 2-Bromo-4-methylaniline: The most common method for synthesizing N-(2-Bromo-4-methylphenyl)acetamide involves the acylation of 2-bromo-4-methylaniline with acetic anhydride or acetyl chloride. The reaction is typically carried out in the presence of a base such as pyridine or triethylamine to neutralize the hydrogen chloride formed during the reaction.
Chemical Reactions Analysis
Types of Reactions:
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Substitution Reactions: N-(2-Bromo-4-methylphenyl)acetamide can undergo nucleophilic substitution reactions due to the presence of the bromine atom. Common nucleophiles include hydroxide ions, alkoxide ions, and amines.
Reagents and Conditions: Typical reagents include sodium hydroxide, sodium methoxide, and primary or secondary amines. The reactions are usually carried out in polar solvents such as ethanol or dimethyl sulfoxide (DMSO) at elevated temperatures (50-100°C).
Major Products: The major products of these reactions are the corresponding substituted acetamides, where the bromine atom is replaced by the nucleophile.
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Oxidation Reactions: The methyl group on the phenyl ring can be oxidized to form the corresponding carboxylic acid derivative.
Reagents and Conditions: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3). The reactions are typically carried out in acidic or basic aqueous solutions at elevated temperatures (70-100°C).
Major Products: The major product is N-(2-Bromo-4-carboxyphenyl)acetamide.
Scientific Research Applications
Chemistry:
Intermediate in Organic Synthesis: N-(2-Bromo-4-methylphenyl)acetamide is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology and Medicine:
Pharmacological Studies: This compound is studied for its potential pharmacological properties, including anti-inflammatory and analgesic activities. It serves as a lead compound for the development of new drugs with improved efficacy and safety profiles.
Industry:
Material Science: this compound is used in the development of advanced materials, including polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of N-(2-Bromo-4-methylphenyl)acetamide is primarily based on its ability to interact with specific molecular targets in biological systems. The bromine atom and the acetamide group play crucial roles in its binding affinity and selectivity towards these targets. The compound can inhibit certain enzymes or receptors, leading to its observed biological effects. The exact molecular pathways involved depend on the specific application and target.
Comparison with Similar Compounds
N-(2-Iodo-4-methylphenyl)acetamide: This compound is similar in structure but has an iodine atom instead of a bromine atom. It exhibits different reactivity and biological properties due to the larger atomic size and different electronegativity of iodine.
N-(4-Bromophenyl)acetamide: This compound lacks the methyl group at the 4-position, which affects its chemical and biological properties. It is less sterically hindered and may have different binding affinities towards molecular targets.
Uniqueness: N-(2-Bromo-4-methylphenyl)acetamide is unique due to the presence of both the bromine atom and the methyl group on the phenyl ring. This combination of substituents imparts distinct chemical reactivity and biological activity, making it a valuable compound for various applications in research and industry.
Properties
IUPAC Name |
N-(2-bromo-4-methylphenyl)acetamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10BrNO/c1-6-3-4-9(8(10)5-6)11-7(2)12/h3-5H,1-2H3,(H,11,12) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UUDGTWKIIUEVJD-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)NC(=O)C)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10BrNO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID6060636 | |
Record name | Acetamide, N-(2-bromo-4-methylphenyl)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID6060636 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
228.09 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
614-83-5 | |
Record name | N-(2-Bromo-4-methylphenyl)acetamide | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=614-83-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | N-(2-Bromo-4-methylphenyl)acetamide | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000614835 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | N-(2-Bromo-4-methylphenyl)acetamide | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=8063 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Acetamide, N-(2-bromo-4-methylphenyl)- | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | Acetamide, N-(2-bromo-4-methylphenyl)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID6060636 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | N-(2-Bromo-4-methylphenyl)acetamide | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9J7X4GFM5M | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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